
5-(4-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromobenzoyl group, a chlorine atom, and a trifluoromethyl group, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzoyl chloride with 2-chloro-4-trifluoromethylthiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Applications De Recherche Scientifique
5-(4-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(4-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromobenzoyl, chlorine, and trifluoromethyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Chlorobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole
- 5-(4-Fluorobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole
- 5-(4-Methylbenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole
Uniqueness
Compared to similar compounds, 5-(4-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H4BrClF3NOS |
|---|---|
Poids moléculaire |
370.57 g/mol |
Nom IUPAC |
(4-bromophenyl)-[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C11H4BrClF3NOS/c12-6-3-1-5(2-4-6)7(18)8-9(11(14,15)16)17-10(13)19-8/h1-4H |
Clé InChI |
ICEBXEUWVKKHLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=C(N=C(S2)Cl)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B12445843.png)
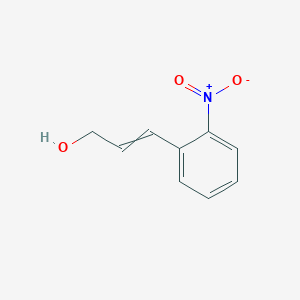
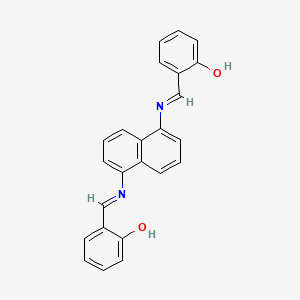
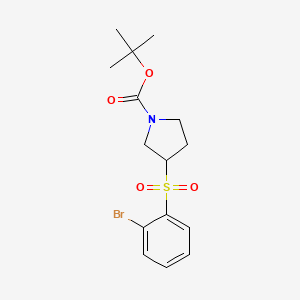
![[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12445886.png)
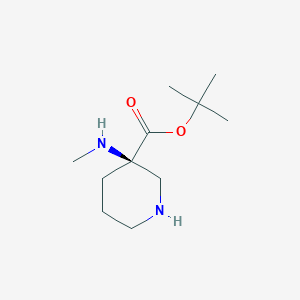

![(5E)-5-[(4-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12445910.png)
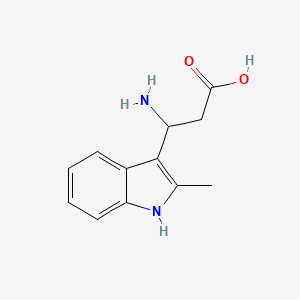

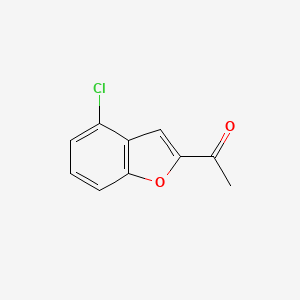
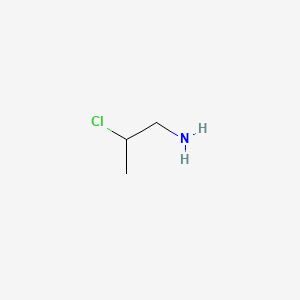
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B12445931.png)
